N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline

Catalog No.
S13073110
CAS No.
610754-72-8
M.F
C22H20FN
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline

CAS Number

610754-72-8

Product Name

N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline

IUPAC Name

N-(4,4-diphenylbut-3-enyl)-3-fluoroaniline

Molecular Formula

C22H20FN

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C22H20FN/c23-20-13-7-14-21(17-20)24-16-8-15-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-15,17,24H,8,16H2

InChI Key

UUGJJDGMBCGNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCNC2=CC(=CC=C2)F)C3=CC=CC=C3

N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline is an organic compound characterized by its complex structure, which includes a fluoroaniline moiety and a diphenylbutenyl group. The compound has the molecular formula C16H16FC_{16}H_{16}F and a molecular weight of approximately 255.30 g/mol. Its structure features a central butenyl chain flanked by two phenyl rings and a fluorine atom attached to an aniline group, contributing to its unique chemical properties.

Typical of compounds with double bonds and functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the fluoro group enhances the reactivity of the aromatic ring in electrophilic substitution reactions.
  • Nucleophilic Addition: The double bond in the butenyl chain can react with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Hydrogenation: The double bond can be hydrogenated under catalytic conditions to form saturated derivatives.

These reactions highlight the compound's potential as a versatile building block in organic synthesis.

Several synthetic routes can be employed to produce N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline:

  • Amination Reactions: Starting from 4,4-diphenylbut-3-en-2-one, amination with 3-fluoroaniline can yield the desired compound through nucleophilic substitution.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the formation of the carbon-nitrogen bond between aryl halides and amines.
  • Reduction and Functionalization: Further functionalization can be achieved by reducing intermediates or modifying substituents on the aromatic rings.

Each method provides distinct advantages depending on available reagents and desired yields.

N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the development of organic light-emitting diodes (OLEDs) or other electronic materials due to its electronic properties.
  • Agricultural Chemicals: Potential use as an agrochemical due to its structural similarities with known pesticides.

Interaction studies involving N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline could focus on:

  • Protein Binding: Investigating how this compound interacts with biological macromolecules could elucidate its pharmacokinetic properties.
  • Receptor Binding Studies: Understanding its affinity for various receptors could provide insights into its potential therapeutic applications.

Such studies are essential for evaluating the compound's biological relevance and therapeutic potential.

N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-FluoroanilineAniline derivative with a fluorine substituentLacks diphenyl butenyl chain
4,4-Diphenylbut-3-en-2-oneContains a similar butenyl chainDoes not contain a fluoro substituent
3-FluorophenolFluorinated phenolic compoundLacks butenyl chain
N-(4-Methylphenyl)-3-fluoroanilineSimilar aniline structure but with methyl groupDifferent alkyl substituent affects reactivity

The unique combination of both diphenyl and fluoro groups in N-(4,4-Diphenylbut-3-en-1-yl)-3-fluoroaniline distinguishes it from these compounds, potentially enhancing its biological activity and applications in various fields.

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.157977804 g/mol

Monoisotopic Mass

317.157977804 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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